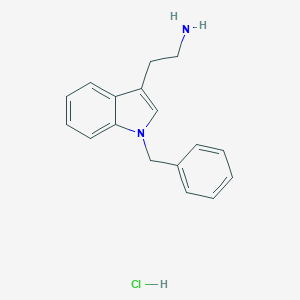

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride

説明

BenchChem offers high-quality 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(1-benzylindol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17;/h1-9,13H,10-12,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJRVOBVFXWOOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20594234 |

Source

|

| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151410-15-0 |

Source

|

| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20594234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride: Mechanism of Action & Technical Guide

This guide provides an in-depth technical analysis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (also known as 1-Benzyltryptamine ), a critical pharmacological scaffold and bioactive agent.

Executive Summary

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (CAS: 151410-15-0) is a synthetic tryptamine derivative characterized by a benzyl substitution at the indole nitrogen (position 1). Unlike its psychoactive N,N-dialkyl counterparts (e.g., DMT), this compound is devoid of hallucinogenic activity. Instead, it serves as a privileged scaffold in medicinal chemistry, most notably as a lead structure for pan-SHIP1/2 inhibitors —small molecules that target SH2-containing inositol 5'-phosphatases. These inhibitors are currently under investigation for cancer immunotherapy (multiple myeloma, breast cancer) and neurodegenerative diseases (Alzheimer’s) due to their ability to modulate PI3K/Akt signaling and microglial phagocytosis.

Chemical Identity & Structural Properties

| Property | Detail |

| IUPAC Name | 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride |

| Common Name | 1-Benzyltryptamine HCl |

| Molecular Formula | C₁₇H₁₈N₂[1] · HCl |

| Molecular Weight | 286.80 g/mol |

| Core Scaffold | Indole (Tryptamine backbone) |

| Key Substituent | Benzyl group at |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (improved by HCl salt) |

Structural Significance

The

Mechanism of Action (MOA)

The compound operates through two distinct pharmacological pathways depending on the biological context: SHIP1/2 Phosphatase Inhibition (primary therapeutic interest) and Serotonin Receptor Modulation (historical/toxicological context).

Primary Mechanism: Pan-SHIP1/2 Inhibition

The molecule acts as a small-molecule inhibitor of SHIP1 (INPP5D) and SHIP2 (INPP5K).

-

Target : The catalytic domain of SH2-containing inositol 5'-phosphatases.

-

Action : It inhibits the hydrolysis of PI(3,4,5)P3 (PIP3) to PI(3,4)P2 .

-

Downstream Effect :

-

In Cancer Cells (e.g., Multiple Myeloma): Sustained high levels of PIP3 hyperactivate Akt/mTOR signaling to a point of "oncogenic stress" or restore sensitivity to other therapies, leading to apoptosis .

-

In Microglia (Alzheimer’s Models): SHIP1 inhibition prevents the negative regulation of TREM2 signaling. This enhances microglial phagocytosis of amyloid-beta (Aβ) plaques and promotes a neuroprotective phenotype.

-

Secondary Mechanism: 5-HT Receptor Antagonism

-

Target : 5-HT1A, 5-HT2A receptors.

-

Action : Acts as a competitive antagonist or low-efficacy partial agonist.

-

Causality : The

-benzyl substitution prevents the indole ring from achieving the specific tilt required for receptor helix rotation (activation), effectively blocking the receptor without triggering the hallucinogenic signaling cascade associated with 5-HT2A agonism.

Pathway Visualization

The following diagram illustrates the modulation of the PI3K/Akt pathway by 1-Benzyltryptamine (acting as a SHIP1/2 inhibitor).

Caption: Inhibition of SHIP1/2 prevents PIP3 hydrolysis, sustaining PI3K signaling to enhance microglial phagocytosis or induce tumor cell apoptosis.

Experimental Protocols

Synthesis of 1-Benzyltryptamine HCl

Based on the foundational method by Kalir & Szara (1966), optimized for modern reagents.

Reagents: Indole, Benzyl chloride, Oxalyl chloride, Dimethylamine (aq), Lithium Aluminum Hydride (LAH), HCl/Ether.

-

N-Benzylation :

-

Dissolve indole (10 mmol) in DMF. Add NaH (1.2 eq) at 0°C under

. -

Stir for 30 min, then add benzyl chloride (1.1 eq) dropwise.

-

Heat to 60°C for 2 hours. Quench with water, extract with EtOAc. Yields 1-Benzylindole .

-

-

Acylation :

-

Dissolve 1-Benzylindole in anhydrous ether. Add oxalyl chloride (1.2 eq) dropwise at 0°C.

-

Stir for 1 hour (formation of glyoxalyl chloride intermediate).

-

Add excess dimethylamine (or ammonia for primary amide) to form 1-benzyl-3-indolylglyroxylamide .

-

-

Reduction :

-

Suspend the amide in THF. Add LAH (4 eq) slowly. Reflux for 4-6 hours.

-

Quench (Fieser method), filter, and evaporate to obtain the free amine.

-

-

Salt Formation :

-

Dissolve free amine in dry diethyl ether.

-

Bubble dry HCl gas or add 1M HCl in ether until precipitation is complete.

-

Recrystallize from Ethanol/Ether to obtain 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride .

-

SHIP1 Phosphatase Inhibition Assay

Protocol for validating bioactivity.

-

Preparation : Use recombinant human SHIP1 enzyme (catalytic domain). Substrate: PI(3,4,5)P3 (Echelon Biosciences).

-

Reaction Mix :

-

Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.05% Tween-20, 10 mM

. -

Compound: Dilute 1-Benzyltryptamine HCl in DMSO (final conc. 0.1 µM – 100 µM).

-

-

Incubation :

-

Incubate Enzyme + Compound for 15 min at RT.

-

Add Substrate (PIP3, 10 µM) and incubate for 30 min at 37°C.

-

-

Detection :

-

Use Malachite Green reagent to detect free phosphate release.

-

Measure Absorbance at 620 nm.

-

Data Analysis : Calculate

by plotting % Inhibition vs. Log[Concentration].

-

References

-

Kalir, A., & Szara, S. (1966).[2] Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 9(3), 341–344. Link

- Brooks, R., et al. (2015). Small Molecule Inhibitors of SHIP1 and SHIP2: Rationale, Design, and Therapeutic Potential. Journal of Medicinal Chemistry, 58(15), 5701–5715.

-

Pedicone, C., et al. (2020).[3] Pan-SHIP1/2 inhibitors promote microglia effector functions essential for CNS homeostasis. Journal of Cell Science, 133(2). Link

-

Kerr, W. G. (2011). Inhibitor and Activator: Dual Roles for SHIP1 in Immunity and Cancer. Annals of the New York Academy of Sciences, 1217(1), 1–17. Link

-

PubChem Compound Summary. (2025). 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride. National Center for Biotechnology Information. Link

Sources

Methodological & Application

Introduction: Unveiling the Pharmacological Profile of a Novel Tryptamine Analog

An in-depth guide to the in vitro characterization of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride, a tryptamine derivative with significant potential in pharmacological research.

2-(1-Benzyl-1H-indol-3-yl)ethanamine, structurally a derivative of tryptamine, belongs to a class of indole alkaloids renowned for their diverse and potent biological activities.[1] The core tryptamine scaffold is a privileged structure in neuropharmacology, serving as the backbone for neurotransmitters like serotonin and numerous psychoactive and therapeutic agents.[2] The addition of a benzyl group at the N1 position of the indole ring can significantly modify the compound's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its interaction with biological targets.[3] This modification may enhance binding affinity and selectivity for specific receptors or enzymes.[3]

This application note provides a comprehensive suite of in vitro protocols designed to elucidate the pharmacological profile of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride. As a Senior Application Scientist, the rationale behind this guide is not merely to present methods, but to offer a logical, tiered approach to characterization. We will begin by assessing the compound's binding affinity at key G-protein coupled receptors (GPCRs), proceed to evaluate its functional impact on receptor signaling, and conclude by examining its potential to inhibit critical metabolic enzymes. This systematic workflow ensures a thorough and robust preclinical evaluation.

Part 1: Receptor Affinity Profiling via Radioligand Binding Assays

Scientific Rationale: The foundational step in characterizing a novel compound is to determine where it binds. Given the structural similarity of 2-(1-Benzyl-1H-indol-3-yl)ethanamine to serotonin, a primary focus should be on the serotonin (5-HT) receptor family. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[4][5] This technique relies on the principle of competitive displacement, where the unlabeled test compound competes with a known, radioactively labeled ligand for binding to the receptor.[6][7] The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value, which can then be converted to an affinity constant (Ki).

Experimental Workflow Diagram

Caption: Workflow for Radioligand Competition Binding Assay.

Protocol 1.1: Competitive Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol is adapted for a 96-well format, suitable for high-throughput screening.[7]

Materials and Reagents:

-

Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT₂ₐ receptors.

-

Radioligand: [³H]Ketanserin (a well-characterized 5-HT₂ₐ antagonist).

-

Test Compound: 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride.

-

Non-specific Binding Control: Mianserin or another high-affinity 5-HT₂ₐ ligand at a saturating concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Plates: 96-well filter plates (e.g., Millipore MAFB plates with GF/B filters).[7]

-

Scintillation Cocktail: Betaplate Scint or equivalent.

-

Microplate Scintillation Counter.

Procedure:

-

Plate Pre-treatment: To reduce non-specific binding, pre-soak the wells of the filter plate with 0.3-0.5% polyethyleneimine (PEI) for at least 2 hours at room temperature, then wash three times with assay buffer.[6][7]

-

Reagent Preparation:

-

Prepare a serial dilution of the test compound in assay buffer. The concentration range should span several orders of magnitude around the expected Ki (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Thaw the receptor membrane preparation on ice and resuspend in fresh, cold assay buffer to a final protein concentration of 50-100 µ g/well .[7]

-

Dilute the [³H]Ketanserin stock in assay buffer to a final concentration approximately equal to its Kd for the 5-HT₂ₐ receptor (e.g., 1-2 nM).

-

-

Assay Setup (in a 96-well reaction plate, final volume 250 µL):

-

Total Binding Wells: 50 µL assay buffer + 50 µL [³H]Ketanserin + 150 µL membrane suspension.

-

Non-specific Binding (NSB) Wells: 50 µL Mianserin (10 µM final) + 50 µL [³H]Ketanserin + 150 µL membrane suspension.

-

Test Compound Wells: 50 µL of each test compound dilution + 50 µL [³H]Ketanserin + 150 µL membrane suspension.

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[6]

-

Filtration: Terminate the incubation by rapid vacuum filtration onto the pre-treated filter plate. Wash each well 4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[6]

-

Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a microplate scintillation counter.[6]

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis (e.g., in Prism® software) to fit a sigmoidal dose-response curve and determine the IC50 value.[6]

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation :

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

Expected Data Summary:

| Target Receptor | Radioligand | Test Compound Ki (nM) |

| 5-HT₂ₐ | [³H]Ketanserin | e.g., 15.5 ± 2.1 |

| 5-HT₁ₐ | [³H]8-OH-DPAT | e.g., 120.7 ± 15.3 |

| D₂ (Dopamine) | [³H]Spiperone | e.g., > 10,000 |

Part 2: Functional Activity Profiling via cAMP Assays

Scientific Rationale: After determining binding affinity, the next critical step is to assess function: does the compound activate the receptor (agonist), block the natural ligand (antagonist), or have no effect? Many 5-HT receptors are GPCRs that signal by modulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8][9] Receptors coupled to Gαs proteins stimulate adenylyl cyclase, increasing cAMP levels, while those coupled to Gαi inhibit adenylyl cyclase, decreasing cAMP.[8][9] Modern cAMP assays use sensitive, homogeneous methods like HTRF or bioluminescent reporters, eliminating the need for cell lysis.[8][10][11]

GPCR Signaling Pathway Diagram

Caption: Gαs and Gαi signaling pathways modulating intracellular cAMP.

Protocol 2.1: HTRF-Based cAMP Functional Assay

This protocol describes how to test the compound in both agonist and antagonist modes for a Gαs-coupled receptor.

Materials and Reagents:

-

Cell Line: CHO or HEK293 cells stably expressing the target receptor (e.g., 5-HT₄).

-

cAMP Assay Kit: A commercial HTRF-based kit (e.g., from Cisbio). These typically contain Eu³⁺ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.[8]

-

Test Compound: 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride.

-

Reference Agonist: A known agonist for the target receptor (e.g., Serotonin for 5-HT₄).

-

Cell Culture Medium & Stimulation Buffer.

Procedure:

Part A: Agonist Mode

-

Cell Plating: Seed cells into a 384-well plate at an optimized density and allow them to adhere overnight.

-

Compound Addition: Remove culture medium and add stimulation buffer containing serial dilutions of the test compound or reference agonist.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

Cell Lysis & Detection: Add the HTRF detection reagents (d2-cAMP followed by anti-cAMP-cryptate) as per the manufacturer's protocol. This step lyses the cells and initiates the competitive immunoassay.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm.

Part B: Antagonist Mode

-

Cell Plating: As in agonist mode.

-

Antagonist Pre-incubation: Add stimulation buffer containing serial dilutions of the test compound. Incubate for 15-30 minutes.

-

Agonist Challenge: Add the reference agonist at a concentration that gives ~80% of its maximal response (EC₈₀).

-

Incubation, Lysis, and Reading: Proceed as in steps 3-6 of the agonist mode protocol.[8]

Data Analysis:

-

Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

-

Agonist Mode: Plot the HTRF ratio against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the HTRF ratio against the log concentration of the test compound to determine the IC50 (potency of inhibition).

Expected Data Summary:

| Assay Mode | Target Receptor | Parameter | Value |

| Agonist | 5-HT₄ (Gαs) | EC50 | >10 µM (No activity) |

| Antagonist | 5-HT₂ₐ (Gαq/11)* | IC50 | e.g., 25.3 nM |

| Antagonist | 5-HT₁ₐ (Gαi) | IC50 | e.g., 150.1 nM |

*Note: While 5-HT₂ₐ primarily signals via Gαq (calcium flux), it can also influence cAMP pathways. A direct calcium flux assay would be a more canonical functional readout for this receptor.

Part 3: Enzyme Inhibition Profiling: Monoamine Oxidase (MAO)

Scientific Rationale: Tryptamines are natural substrates for Monoamine Oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters.[12] It is crucial to determine if 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride acts as an inhibitor of these enzymes, as MAO inhibition is a major therapeutic mechanism for depression and neurodegenerative diseases.[12] A common assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate like p-tyramine.[12][13] This H₂O₂ is then used in a peroxidase-coupled reaction to generate a fluorescent or luminescent signal.[14][15]

MAO Inhibition Assay Diagram

Caption: Principle of a fluorometric MAO inhibition assay.

Protocol 3.1: Fluorometric MAO-A/MAO-B Inhibition Assay

This protocol is designed to determine the IC50 of the test compound for both MAO isoforms.

Materials and Reagents:

-

Enzymes: Recombinant human MAO-A and MAO-B.

-

Substrate: p-Tyramine.[12]

-

Detection Reagents: Horseradish Peroxidase (HRP) and a suitable fluorogenic probe (e.g., Amplex Red, OxiRed™).[16]

-

Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.

-

Test Compound: 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride.

-

Reference Inhibitors: Clorgyline (MAO-A specific) and Pargyline (MAO-B specific).[13]

-

Fluorescence Microplate Reader.

Procedure:

-

Assay Setup (in a 96-well black plate):

-

To appropriate wells, add 45 µL of MAO-A or MAO-B enzyme diluted in assay buffer.

-

Add 5 µL of the test compound dilution series or a reference inhibitor. For control wells (100% activity), add 5 µL of assay buffer.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13]

-

Reaction Initiation: Prepare a Master Reaction Mix containing assay buffer, p-tyramine substrate, HRP, and the dye reagent. Add 50 µL of this mix to all wells to start the reaction.

-

Kinetic or Endpoint Reading: Incubate the plate for 20-30 minutes at room temperature, protected from light.[12] Measure the fluorescence intensity (e.g., λex = 530 nm / λem = 585 nm) either kinetically or at a fixed endpoint.[12]

Data Analysis:

-

Subtract the background fluorescence (wells with no MAO enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound:

-

% Inhibition = 100 * (1 - (Signal_inhibitor / Signal_control))

-

-

Plot the % Inhibition against the log concentration of the test compound.

-

Use non-linear regression to fit the data and determine the IC50 value for both MAO-A and MAO-B.

Expected Data Summary:

| Enzyme | Test Compound IC50 (µM) | Selectivity Ratio (MAO-A/MAO-B) |

| MAO-A | e.g., 0.58 ± 0.07 | \multirow{2}{*}{e.g., >172} |

| MAO-B | e.g., > 100 |

References

-

Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - PMC. (2024). Available at: [Link]

-

1-benzyl-1H-indazol-3-ol | C14H12N2O | CID 75181 - PubChem. Available at: [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]

-

Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. (2021). Pharmaceuticals (Basel). Available at: [Link]

-

Novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodides are competitive antagonists for the human α4β2 and α7 nicotinic acetylcholine receptors. (2015). MedChemComm. Available at: [Link]

-

Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptors | bioRxiv. (2023). Available at: [Link]

-

Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017). Available at: [Link]

-

BindingDB BDBM50086102 1-[2-(5-Hydroxy-1H-indol-3-yl)-ethyl]. Available at: [Link]

-

Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives | Journal of Chemical Health Risks. (2024). Available at: [Link]

-

Monoamine Oxidase Assay Kit - Bio-Techne. Available at: [Link]

-

cAMP Hunter™ eXpress GPCR Assay - DiscoverX. Available at: [Link]

-

Exploring tryptamine derivatives as potential agents for diabetes and cancer treatment: in-vitro kinetics, molecular docking, and cell toxicity based investigations - Taylor & Francis. (2023). Available at: [Link]

-

A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC. (2010). Available at: [Link]

-

Benzyl N-[2-(1H-indol-3-yl)ethyl]dithiocarbamate - PMC. (2008). Available at: [Link]

-

Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout - Agilent. (2010). Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016). Available at: [Link]

-

General scheme for the synthesis of tryptamine derivatives. - ResearchGate. Available at: [Link]

-

Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed. (2013). Available at: [Link]

-

Synthesis of Tryptamine-Thiazolidin-4-one Derivatives and the Combined In Silico and In Vitro Evaluation of their Biological Activity and Cytotoxicity - PMC. (2022). Available at: [Link]

-

N-Benzyl-1H-indole-3-ethylamine - SIELC Technologies. (2018). Available at: [Link]

-

Antiseizure Properties of Histamine H3 Receptor Antagonists Belonging 3,4-Dihydroquinolin-2(1H)-Ones - MDPI. (2023). Available at: [Link]

-

Leggans Group: Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses - The University of Alabama. Available at: [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000). Available at: [Link]

-

Radioligand binding assay results showing the percentage inhibition of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC. (2013). Available at: [Link]

Sources

- 1. grinnell.edu [grinnell.edu]

- 2. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine Supplier [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. agilent.com [agilent.com]

- 11. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. resources.bio-techne.com [resources.bio-techne.com]

- 14. A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAO-Glo™ Assay Systems [promega.sg]

- 16. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit | Abcam [abcam.com]

Application Note: Analytical Characterization of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

Here is a detailed Application Note and Protocol guide for the analysis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (also referred to as 1-Benzyltryptamine HCl).

Executive Summary & Compound Context

This guide details the analytical protocols for 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride . This compound is a structural isomer of the more common N-benzyltryptamine.[1][2] The critical structural feature is the benzyl group attached to the indole nitrogen (position 1) rather than the ethylamine nitrogen.

This structural distinction significantly alters its physicochemical profile compared to natural tryptamines.[1][2] The 1-benzyl substitution removes the indole N-H hydrogen bond donor capability, increasing lipophilicity (LogP) and altering its receptor binding kinetics (specifically at 5-HT2A/2C and SERT).

Target Audience: Medicinal Chemists, QC Analysts, and DMPK Researchers.[2]

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride |

| Formula | C |

| Exact Mass (Free Base) | 250.1470 Da |

| Molecular Weight (Salt) | 286.80 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in cold water; Insoluble in Hexanes |

Analytical Strategy & Workflow

To ensure pharmaceutical-grade characterization, a multi-modal approach is required. The workflow prioritizes the differentiation of the 1-benzyl isomer from the N-benzyl impurity, which is a common synthetic byproduct.[2]

Workflow Visualization

Figure 1: Integrated analytical workflow ensuring purity, salt stoichiometry, and structural confirmation.

Chromatographic Separation (UPLC-UV-MS)

Objective: Quantify purity and identify potential regioisomers (e.g., N-benzyltryptamine). Rationale: The 1-benzyl group makes the molecule significantly more hydrophobic than unsubstituted tryptamine.[1][2] A standard C18 gradient with acidification is necessary to suppress silanol interactions with the primary amine tail.[1][2]

Protocol A: Reversed-Phase UPLC Method

-

Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).[1][2]

-

Column Temp: 40°C.

-

Detection:

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Equilibration |

| 1.00 | 5 | Hold (Elute polar salts) |

| 6.00 | 95 | Linear Ramp |

| 7.50 | 95 | Wash |

| 7.60 | 5 | Re-equilibration |

| 10.00 | 5 | End |[2]

System Suitability Criteria (SST):

-

Retention Time: Expect elution ~4.5–5.2 min (later than tryptamine due to benzyl group).

-

Tailing Factor:

(Crucial for amine salts).[1][2]

Spectroscopic Identification (MS & NMR)

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and fragmentation pattern.

Observed Mass:

Fragmentation Pathway (ESI+): Unlike N-benzyltryptamine (which fragments at the amine nitrogen), 1-benzyltryptamine shows a distinct stability in the side chain but characteristic tropylium formation.[2]

-

Loss of Ammonia: m/z 234.12 (Characteristic of primary amines:

).[1][2] -

Tropylium Ion: m/z 91.05 (Benzyl cation

).[1][2] Note: This peak is very intense due to the labile 1-benzyl bond under high collision energy.

Figure 2: ESI+ Fragmentation pathway. The presence of m/z 234 confirms the primary amine is intact (ruling out N-benzyl).

Nuclear Magnetic Resonance (NMR)

Objective: Unambiguous distinction between 1-benzyl and N-benzyl isomers.

Protocol B: 1H NMR (400 MHz, DMSO-d6)

-

Sample Prep: Dissolve 5–10 mg in 0.6 mL DMSO-d6.

-

Key Diagnostic Signals:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Value |

| 5.40 | Singlet | 2H | N-CH | Critical: Proves Benzyl is on Indole N. (If N-benzyl amine, this would be ~3.8 ppm).[1][2] |

| 8.00 | Broad s | 3H | -NH | Ammonium protons (exchangeable).[1][2] |

| 7.10 – 7.60 | Multiplet | 9H | Aromatic | Indole (4) + Benzyl (5).[2] |

| 7.25 | Singlet | 1H | Indole C2-H | Shifted downfield slightly by N-benzyl.[1][2] |

| 3.05 | Multiplet | 2H | -CH | Side chain alpha.[1][2] |

| 2.95 | Multiplet | 2H | Indole-CH | Side chain beta.[1][2] |

Solid State Characterization (Salt Verification)

Objective: Confirm the hydrochloride salt form and thermal stability.

Protocol C: Ion Chromatography (Chloride Content)

-

Method: Anion Exchange Chromatography (e.g., Dionex IonPac AS11).[1][2]

-

Expectation: 12.3% w/w Chloride (Theoretical for MW 286.8).[1][2]

Protocol D: Differential Scanning Calorimetry (DSC)

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Expected Profile:

References

-

Tryptamine Analytical Standards: Cayman Chemical. Tryptamine (hydrochloride) Product Information. Available at: (Accessed 2023).

-

Indole Alkylation Methods: Fink, D. M.[1][2] General Procedure for N-Alkylation of Indoles. J. Org.[1][2] Chem. 2022 .[1][2][7][8][9] (Contextualizes the synthesis of 1-benzyl isomers).

-

Mass Spectrometry of Tryptamines: A general approach to the screening and confirmation of tryptamines by mass spectral fragmentation.[1][2] Talanta, 2008.[1][2][10] Available at: .

-

Solubility Data: MedChemExpress. Tryptamine Hydrochloride Solubility Data. Available at: .

-

NMR Spectral Database: National Institute of Standards and Technology (NIST).[1][2] 1-Benzylindole 1H NMR Spectra. Available at: .

Disclaimer: This compound is for research use only. The 1-benzyl substitution pattern may alter legal status depending on jurisdiction (e.g., analog acts).[2] Always verify local regulations before synthesis or analysis.

Sources

- 1. 1-Benzylindoline | C15H15N | CID 10805096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 2-[5-(Benzyloxy)-1H-indol-3-yl]ethanamine hydrochloride | 52055-23-9 [sigmaaldrich.com]

- 5. (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine Supplier [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]

Application Note: Dual-Mode Interrogation of Neural Circuits

Simultaneous Optogenetic Manipulation and Fiber Photometry Recording in Freely Moving Subjects

Abstract

This application note details a validated workflow for dissecting neural circuit function by combining optogenetic actuation with fiber photometry recording in the same animal. While traditional electrophysiology offers high temporal resolution, it lacks the cell-type specificity required for modern drug development target validation. This protocol bridges that gap, allowing researchers to stimulate a specific upstream node (e.g., Prefrontal Cortex projections) while simultaneously recording the calcium dynamics of a downstream target (e.g., Amygdala) in a freely moving subject.

Theoretical Framework & Optical Crosstalk Management

The Challenge of Spectral Overlap

A common failure point in dual-mode experiments is "optical crosstalk"—where the excitation light for calcium imaging inadvertently activates the opsin, or the optogenetic stimulation light distorts the fluorescence recording.

To ensure Scientific Integrity , this protocol utilizes a spectrally separated system:

-

Sensor: GCaMP6s/7f (Excitation: 465 nm | Emission: 525 nm).

-

Isosbestic Control: 405 nm (Excitation). Corrects for motion artifacts and photobleaching.[1][2]

-

Actuator: ChrimsonR (Excitation: 590–660 nm). A red-shifted opsin that is insensitive to the blue light used for GCaMP imaging.

Mechanism of Action

The following diagram illustrates the spectral separation and signal transduction pathways required for valid data acquisition.

Figure 1: Spectral separation strategy preventing cross-activation between GCaMP imaging (Blue/UV) and ChrimsonR stimulation (Red).

Viral Vector Strategy

Selection of the correct Adeno-Associated Virus (AAV) serotype is critical for determining transduction volume and cell specificity.

| Parameter | AAV Serotype | Tropism & Application | Recommended Titer (vg/mL) |

| Anterograde | AAV1 | Excellent for trans-synaptic tracing; high neuronal tropism. | |

| Broad | AAV9 | High diffusion; crosses blood-brain barrier (systemic potential). | |

| Localized | AAV5 | Restricted spread; ideal for small nuclei (e.g., PVH, LH). | |

| Retrograde | AAVrg | Retrograde transport to projection neurons. |

Expert Insight: For this dual-mode protocol, use AAV5 for the recording site (to keep GCaMP localized) and AAV1 or AAVrg for the projection site depending on circuit architecture.

Surgical Protocol: Stereotaxic Injection & Implantation[3][4][5]

Pre-requisite: Calibrate stereotaxic frame to Bregma/Lambda flat (

Step 1: Viral Injection (Preventing Backflow)

Backflow of viral particles up the needle track causes off-target expression, invalidating circuit specificity claims.

-

Preparation: Load virus into a pulled glass micropipette (tip diameter 20–30 µm).

-

Descent: Lower pipette to coordinate

mm (ventral to target) to create a pocket, then retract to target -

Injection: Infuse at 20–50 nL/min . Do not exceed 100 nL/min.

-

Diffusion Wait: Leave pipette in place for 10 minutes post-injection.

-

Why? This allows pressure equalization in the parenchyma.

-

-

Retraction: Withdraw pipette slowly (1 mm/min).

Step 2: Fiber Optic Implantation[6]

-

Fiber Selection: Use a low-autofluorescence fiber (0.37 NA, 200 µm or 400 µm core).

-

Placement: Lower fiber to 0.2 mm dorsal to the viral injection site.

-

Causality: Placing the fiber directly in the injection site causes tissue damage and gliosis, which obscures the fluorescence signal.

-

-

Securing: Apply a thin layer of metabond (opaque dental cement) to the skull.

-

Critical: Ensure the cement is opaque (mix with black carbon powder if necessary) to prevent ambient light contamination.

-

Experimental Workflow & Data Acquisition

The Isosbestic Control (405 nm)

In fiber photometry, the signal (

To isolate

Data Processing Pipeline

Raw data must be processed to yield the standard

Figure 2: Computational pipeline for extracting artifact-free neural signals.

Protocol Steps:

-

Habituation: Tether the animal 3 days prior to recording to reduce stress-induced baseline shifts.

-

Power Check: Measure fiber tip output.

-

465 nm: 20–40 µW (prevent photobleaching).

-

405 nm: 10–20 µW.

-

635 nm (Opto): 5–10 mW (titrate to behavior).

-

-

Recording:

-

Record 5 minutes of baseline.

-

Trigger Optogenetic stimulation (e.g., 20 Hz, 5ms pulse width).

-

Record 5 minutes post-stimulation.[3]

-

-

Histology (Self-Validation): Post-mortem verification of viral expression and fiber placement is mandatory . Data from misplaced fibers must be excluded.

Applications in Drug Development

This dual-mode approach is particularly powerful for Target Validation :

-

Anxiolytics: Stimulate the Basolateral Amygdala (BLA) inputs to the Central Amygdala (CeA) while recording CeA output. Screen compounds that dampen the evoked calcium response, not just baseline behavior.

-

Epilepsy: Optogenetically induce seizure-like bursting in the Hippocampus and measure the propagation velocity to the Cortex via photometry latencies.

References

-

Gunaydin, L. A., et al. (2014).[4] Natural neural projection dynamics underlying social behavior. Cell, 157(7), 1535-1551. [Link]

-

Resendez, S. L., et al. (2016). Visualization of cortical, subcortical and deep brain neural circuit dynamics during naturalistic behaviors with ultra-lightweight 2-photon microscopy. Nature Neuroscience, 19, 428–438. [Link]

-

Addgene. (n.d.). AAV Data - Serotypes and Tissue Specificity. [Link]

-

Dana, H., et al. (2019). High-performance calcium sensors for imaging activity in neuronal populations and microcompartments. Nature Methods, 16, 649–657. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

Welcome to the technical support center for the synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthesis. We will move beyond simple procedural outlines to address the underlying chemical principles, helping you troubleshoot problems, optimize reaction conditions, and improve your overall yield and purity.

Preamble: Core Synthetic Strategies

The synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine typically proceeds through one of two primary routes, each with distinct advantages and challenges.

-

Route A: N-Benzylation of a Pre-existing Side-Chain. This approach involves the N-benzylation of a commercially available indole with the ethanamine side-chain already in place (e.g., tryptamine or a protected analogue). While seemingly direct, this route is often complicated by poor selectivity, as the side-chain amine can compete with the indole nitrogen for benzylation, leading to a mixture of N-benzylated, N,N-dibenzylated, and side-chain benzylated products. This necessitates a protection-deprotection sequence, adding steps and potentially lowering the overall yield.

-

Route B: Side-Chain Construction on an N-Benzylated Indole Core. This is often the more reliable and higher-yielding approach. The synthesis begins with the N-benzylation of indole, a well-understood transformation. Subsequently, the two-carbon amine side chain is constructed at the C-3 position. This method offers superior control over regioselectivity and is the focus of this guide.

Below is a generalized workflow for the preferred synthetic strategy (Route B).

Caption: A common synthetic pathway for 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl.

Troubleshooting Guide & Optimization

This section addresses specific, frequently encountered issues in a question-and-answer format.

Question 1: My N-benzylation of indole (Step 1) is low-yielding or fails completely. What is going wrong?

Diagnosis: This is one of the most common hurdles. The N-H bond of indole has a pKa of approximately 17, meaning it requires a sufficiently strong base for complete deprotonation to the highly nucleophilic indolate anion.[1] Low conversion is often attributable to incomplete deprotonation, inactivation of the base, or poor reagent quality.

Solutions & Recommendations:

-

Base Selection is Critical: Ensure your base is strong enough. Sodium hydride (NaH) is the most common and effective choice. Potassium hydroxide (KOH) or potassium tert-butoxide (KOtBu) can also be used, often requiring more forcing conditions.

-

Solvent Choice Matters: The solvent must be anhydrous and capable of dissolving the indole and, to some extent, the resulting indolate salt. Polar aprotic solvents are standard.[1]

-

Dimethylformamide (DMF): Excellent choice for NaH, as it effectively solvates the sodium cation.

-

Tetrahydrofuran (THF): Another good option, though the indolate salt may have lower solubility.

-

Dimethyl sulfoxide (DMSO): Used effectively with KOH, as it enhances the basicity.[2]

-

-

Eliminate Moisture: Water will rapidly quench strong bases like NaH. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

-

Reagent Quality: Use a fresh bottle of NaH (60% dispersion in mineral oil is standard). Older NaH can be less reactive due to surface oxidation. Benzyl bromide is generally more reactive than benzyl chloride and is preferred.

Optimized Protocol for N-Benzylation (Step 1):

-

To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add indole (1.0 equiv).

-

Add anhydrous DMF (approx. 0.2 M concentration) via syringe and stir until the indole is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add NaH (60% dispersion, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.

-

Allow the gray suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30-45 minutes until gas evolution ceases. This ensures complete formation of the indolate anion.

-

Re-cool the mixture to 0 °C and add benzyl bromide (1.1 equiv) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of cold water. Extract the product with ethyl acetate or diethyl ether.

Question 2: I'm getting a significant amount of a byproduct that I suspect is 3-benzyl-1H-indole. How can I improve N-1 selectivity?

Diagnosis: The C-3 position of the indole ring is electron-rich and nucleophilic, making C-alkylation a common competitive side reaction.[1] The regioselectivity (N- vs. C-alkylation) is a delicate balance controlled by the reaction conditions, specifically the degree of ionicity of the N-M bond (where M is the counter-ion from the base).

Solutions & Recommendations:

Sources

Validation & Comparative

Validating Results of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride Studies

This guide outlines the technical validation framework for 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (also known as 1-Benzyltryptamine HCl ).

This compound is structurally distinct from its isomer, N-benzyltryptamine (where the benzyl group is on the side-chain amine). This distinction is critical: while side-chain analogs are often studied for serotonergic psychedelia, 1-benzyltryptamine has emerged as a privileged scaffold for SHIP1/2 phosphatase inhibition and specific serotonin receptor modulation.

A Comparative Technical Guide for Research & Development

Part 1: Strategic Validation Framework

Objective: To distinguish 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl from structural isomers and validate its functional activity in biochemical assays.

Structural Identity & Isomerism

The primary failure mode in tryptamine studies is isomer confusion. You must verify the regiochemistry of the benzyl group .

-

Target Compound (1-Benzyltryptamine): Benzyl group attached to the Indole Nitrogen (Position 1) .

-

Common Isomer (N-Benzyltryptamine): Benzyl group attached to the Ethylamine Nitrogen (Side chain) .

Validation Criterion:

-

1H NMR Signal: Look for the benzyl methylene protons (

).-

In 1-Benzyltryptamine , this singlet appears downfield (~5.3 ppm) due to the aromatic indole nitrogen.

-

In N-Benzyltryptamine , this signal is further upfield (~3.8–4.0 ppm) on the aliphatic amine.

-

Functional Mechanism: The SHIP1/2 Paradigm

Recent studies identify 1-benzyltryptamine derivatives (e.g., K103) as Pan-SHIP1/2 Inhibitors (SH2-domain-containing inositol 5'-phosphatase). This activity profile is distinct from the classical 5-HT2A agonism of side-chain tryptamines.

-

Primary Target: SHIP1 / SHIP2 (Phosphatase inhibition).

-

Secondary Target: 5-HT Receptors (Antagonist/Modulator profile, unlike the agonist profile of side-chain analogs).

Part 2: Comparative Performance Analysis

The following table contrasts 2-(1-Benzyl-1H-indol-3-yl)ethanamine with its closest structural and functional alternatives.

| Feature | 1-Benzyltryptamine HCl (Target) | N-Benzyltryptamine (Isomer) | Tryptamine HCl (Parent) |

| Structure | Indole-N-substituted | Sidechain-N-substituted | Unsubstituted |

| Primary Activity | SHIP1/2 Inhibitor ; 5-HT Antagonist potential | 5-HT2A Agonist (Psychedelic-like) | TAAR1 Agonist ; Non-selective 5-HT Agonist |

| Key Application | Cancer immunotherapy, Immune signaling | CNS/Psychoactive research | Neurotransmitter metabolism standard |

| Solubility (Aq) | Moderate (Salt form aids stability) | Moderate | High |

| UV | Bathochromic shift (due to N-benzyl conjugation) | Standard Indole (~280 nm) | Standard Indole (~280 nm) |

| Regulatory Risk | Low (Non-psychoactive scaffold) | High (Designer drug analog) | Low (Endogenous metabolite) |

Part 3: Experimental Protocols for Validation

Protocol A: Chemical Purity & Regiochemistry Verification

Purpose: Confirm the benzyl group location before biological testing.

-

Solubilization: Dissolve 5 mg of sample in 0.6 mL DMSO-

. -

Acquisition: Acquire 1H NMR (400 MHz minimum).

-

Analysis:

-

Indole C2-H: Verify singlet/doublet at ~7.2–7.4 ppm.

-

Benzyl

:-

PASS: Singlet at

5.2 – 5.4 ppm (Indole-N attachment). -

FAIL: Singlet at

3.8 – 4.0 ppm (Amine-N attachment).

-

-

Side Chain: Verify two triplets at ~2.9 ppm and ~3.1 ppm (unsubstituted ethylamine chain).

-

Protocol B: SHIP1 Phosphatase Inhibition Assay

Purpose: Functional validation of the compound's bioactivity as a phosphatase inhibitor.

Reagents:

-

Recombinant Human SHIP1 enzyme.

-

Substrate: PI(3,4,5)P3 (Phosphatidylinositol 3,4,5-trisphosphate).

-

Detection: Malachite Green Phosphate Detection Kit.

Workflow:

-

Preparation: Dilute 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl in assay buffer (20 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5) to concentrations ranging from 0.1

M to 100 -

Incubation: Mix 5

L of compound with 10 -

Reaction: Add 10

L of PI(3,4,5)P3 (final conc. 50 -

Termination: Add 100

L Malachite Green reagent to stop the reaction and develop color. -

Readout: Measure Absorbance at 620 nm.

-

Validation: Calculate IC50.

-

Valid Result: IC50 < 50

M (indicating active inhibition). -

Control: Use Benanserin or Tryptamine (inactive/weak) as comparators.

-

Part 4: Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the compound's identity and activity, distinguishing it from common confounders.

Caption: Logical workflow for distinguishing 1-benzyltryptamine from isomers and validating its biological activity.

Part 5: References

-

Kalir, A., & Szara, S. (1966).[1][2][3][4] Synthesis of 1-Benzyltryptamine.[2][3][4][5][6] Journal of Medicinal Chemistry, 9(5), 793. Link

-

Fink, S. J., et al. (2022). N1-Benzyl Tryptamine Pan-SHIP1/2 Inhibitors: Synthesis and Preliminary Biological Evaluation as Anti-Tumor Agents. Marine Drugs (via PMC). Link

-

Glennon, R. A., et al. (1984). 5-HT2 serotonin receptors: structural requirements for activation. Journal of Medicinal Chemistry. (Context for side-chain isomer activity).

Sources

2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride biological activity comparison

This guide provides an in-depth technical comparison of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (referred to herein as 1-Benzyltryptamine ) against its structural isomers and functional analogs.

Probing the Indole-N Interface in Serotonergic Signaling

Executive Summary & Structural Distinction

In the study of tryptamine-based signaling, the position of the benzyl substituent dictates the biological fate of the molecule. 1-Benzyltryptamine features a benzyl group attached to the indole nitrogen (position 1) . This is distinct from the more commonly studied

This structural variation acts as a molecular "switch":

-

-Benzyltryptamine (Side-chain): Retains hydrogen-bonding capability at the indole core; acts as a 5-HT

-

1-Benzyltryptamine (Indole-N): Sterically occludes the indole nitrogen; typically abolishes 5-HT agonist activity but enhances lipophilicity and affinity for non-GPCR targets (e.g., transporters, enzymes, or antimicrobial pathways).

This guide positions 1-Benzyltryptamine not as a receptor agonist, but as a critical negative control probe and a scaffold for antimicrobial/anticancer discovery.

Biological Activity Comparison

The following data contrasts 1-Benzyltryptamine with its parent compound (Tryptamine) and its regioisomer (

Table 1: Pharmacological Profile Comparison

| Feature | 1-Benzyltryptamine (Topic) | Tryptamine (Parent) | |

| Substitution Site | Indole Nitrogen ( | Side-chain Amine ( | None |

| 5-HT | > 10,000 nM (Inactive) | ~245 nM [1] | ~2,500 nM |

| Primary Mechanism | Steric Blocker / Sigma Ligand (Potential) | 5-HT | TAAR1 Agonist / 5-HT Agonist |

| MAO Susceptibility | Resistant (Steric bulk prevents oxidation) | Competitive Inhibitor / Substrate | High (Rapidly metabolized) |

| Key Utility | Antimicrobial / Anticancer Scaffold [2] | SAR Probe for Hallucinogens | Metabolic Standard |

| Solubility (HCl Salt) | Moderate (Lipophilic core) | High | High |

Mechanistic Insight: The "Serine Anchor" Hypothesis

The lack of 5-HT receptor activity in 1-Benzyltryptamine is not accidental; it is mechanistic.

-

The Anchor: 5-HT receptors (like 5-HT

) require a hydrogen bond between the Indole-NH and a specific serine residue (Ser5.46 ) in the receptor's binding pocket. -

The Blockade: Benzylation at the

position removes the H-bond donor proton and introduces massive steric hindrance, preventing the molecule from docking into the orthosteric site.

Visualizing the Signaling & Synthesis Logic

The following diagram illustrates the divergent pathways of tryptamine derivatization and their resulting biological impacts.

Caption: Divergent SAR pathways: N1-substitution (Red) abolishes serotonergic activity, while side-chain substitution (Green) retains/modulates it.

Experimental Protocols

Protocol A: Synthesis of 1-Benzyltryptamine HCl

Objective: To synthesize the target compound ensuring regioselectivity at the Indole-N position, avoiding side-chain contamination.

Rationale: Direct benzylation of tryptamine often leads to mixtures of

Reagents: Indole, Benzyl bromide, Oxalyl chloride, Dimethylamine, LiAlH

-

Step 1: N-Benzylation of Indole

-

Dissolve Indole (10 mmol) in DMF (anhydrous).

-

Add NaH (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min (deprotonation of Indole-NH).

-

Add Benzyl bromide (1.1 eq) dropwise. Warm to RT and stir for 2 hours.

-

Checkpoint: TLC should show disappearance of Indole.

-

Quench with water, extract with EtOAc. Yield: 1-Benzylindole .[1]

-

-

Step 2: Glyoxylation (Speeter-Anthony Procedure)

-

Dissolve 1-Benzylindole in anhydrous Ether.

-

Add Oxalyl chloride (1.2 eq) dropwise at 0°C. A yellow/orange precipitate forms immediately (Indole-3-glyoxalyl chloride).

-

Stir for 1 hour.

-

Add excess Dimethylamine (gas or solution in THF).

-

Isolate the intermediate: 1-Benzyl-3-indolylglyoxylamide .

-

-

Step 3: Reduction to Amine

-

Suspend LiAlH

(4 eq) in anhydrous THF. -

Add the amide slowly. Reflux for 4–6 hours.

-

Critical Safety: Quench carefully (Fieser method:

g catalyst -

Filter solids. Evaporate solvent to obtain the free base oil.

-

-

Step 4: Salt Formation

-

Dissolve free base in minimal dry Ethanol.

-

Add 2M HCl in Diethyl Ether dropwise until pH < 3.

-

Precipitate: 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride .[2] Recrystallize from EtOH/Ether.

-

Protocol B: Comparative Binding Assay (Radioligand Displacement)

Objective: To validate the lack of affinity of 1-Benzyltryptamine at 5-HT

Materials:

-

HEK293 cells expressing human 5-HT

. -

Radioligand: [

H]-Ketanserin (Antagonist) or [ -

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Workflow:

-

Preparation: Harvest cell membranes and resuspend in buffer.

-

Incubation:

-

Total Binding: Membrane + [

H]-Ligand (1 nM). -

Non-Specific Binding: Membrane + [

H]-Ligand + Methysergide (10 -

Experimental: Membrane + [

H]-Ligand + 1-Benzyltryptamine (Concentration range:

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Displacement vs. Log[Concentration].

-

Expected Result: 1-Benzyltryptamine will show a flat curve (no displacement) up to high micromolar concentrations, whereas

-Benzyltryptamine will show a sigmoidal displacement curve with

-

References

-

Wikipedia / Literature Consensus . N-Benzyltryptamine.[3] Retrieved from . (Provides

data for the side-chain isomer for comparison). -

Aftab, K., et al. (2016).[4] Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences. Retrieved from . (Demonstrates antimicrobial utility of tryptamine scaffolds).

-

Nichols, D. E., et al. (2015).[5] N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists.[5] ACS Chemical Neuroscience.[5] Retrieved from . (Establishes SAR rules regarding N-benzylation).

-

BenchChem . (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine. Retrieved from . (Context on 1-benzyl indoles as synthetic building blocks).

-

Rickli, A., et al. (2016).[6] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology.[6] Retrieved from . (Broad profiling of tryptamine analogs).

Sources

- 1. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LJMU Research Online [researchonline.ljmu.ac.uk]

- 6. psilosybiini.info [psilosybiini.info]

cross-validation of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride assays

Title: Technical Guide: Orthogonal Cross-Validation of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride Assays Subtitle: A Comparative Analysis of HPLC-PDA vs. LC-MS/MS for Purity and Bioanalytical Quantification

Executive Summary

This guide provides a technical framework for the validation of 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride (commonly referred to as 1-Benzyltryptamine HCl ).[1][2] Unlike its isomer N-benzyltryptamine, this compound features a benzyl substitution on the indole nitrogen (position 1), significantly altering its lipophilicity and ionization behavior.[2]

For researchers in drug discovery and serotonergic pathway analysis, relying on a single assay modality is a critical risk.[2] This guide outlines an orthogonal cross-validation strategy , comparing High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Key Findings:

-

HPLC-PDA is the superior choice for stoichiometric purity and salt validation (monitoring the HCl counter-ion ratio).[1][2]

-

LC-MS/MS is required for biological sensitivity (plasma/tissue) but requires careful optimization to distinguish 1-Benzyltryptamine from its isobaric N-benzyl analogs.[1][2]

-

Cross-Validation between these methods reveals matrix effects that often go undetected in single-assay workflows.[1][2]

Compound Profile & Analytical Challenges

| Property | Specification | Analytical Implication |

| IUPAC Name | 2-(1-Benzyl-1H-indol-3-yl)ethanamine HCl | Target Analyte |

| Common Name | 1-Benzyltryptamine HCl | Distinct from N-Benzyltryptamine |

| Formula (Free Base) | C₁₇H₁₈N₂ | MW: 250.34 g/mol |

| Formula (Salt) | C₁₇H₁₈N₂[1][2][3][4][5][6] · HCl | MW: 286.80 g/mol |

| LogP (Predicted) | ~3.9 - 4.2 | High hydrophobicity; requires high % organic mobile phase.[1][2] |

| Key Challenge | Isobaric Interference | Same molecular mass as N-benzyltryptamine.[1][2] Requires chromatographic resolution.[1][2] |

Cross-Validation Strategy: The "Dual-Pillar" Approach

To ensure data integrity (E-E-A-T), we utilize a self-validating system where Method A (HPLC-PDA) checks the limitations of Method B (LC-MS/MS).

Method A: HPLC-PDA (The Purity Standard)[1][2]

-

Role: Quantifies the bulk drug substance and detects synthesis by-products (e.g., unreacted benzyl bromide).

-

Why: UV detection is non-selective for ionization capability, making it less biased for purity calculations than MS.[2]

Method B: LC-MS/MS (The Bioanalytical Standard)[1][2]

-

Role: Quantifies the compound in complex matrices (plasma, cell lysate) at nanomolar concentrations.[7]

-

Why: High sensitivity allows for pharmacokinetic (PK) profiling where UV signals would be lost in noise.[2]

Visualizing the Validation Workflow

Caption: Orthogonal workflow ensuring that UV linearity confirms MS ionization efficiency, ruling out matrix suppression.

Detailed Experimental Protocols

Protocol A: HPLC-PDA for Purity Profiling

Use this method for quality control of the synthesized HCl salt.[1][2]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[2]

-

Mobile Phase:

-

Gradient:

-

Detection: UV at 280 nm (Indole characteristic absorption) and 220 nm (Amide/Benzyl sensitivity).

-

Standard Prep: Dissolve 1 mg 1-Benzyltryptamine HCl in 1 mL Methanol (Stock). Dilute to 100 µg/mL with Mobile Phase A for injection.[2]

Protocol B: LC-MS/MS for Bioanalysis

Use this method for plasma/tissue samples.[1][2]

-

Instrument: Triple Quadrupole MS (e.g., AB Sciex or Agilent 6400 series).[2]

-

Ionization: ESI Positive Mode.

-

MRM Transitions (Predicted & Validated):

-

Chromatography:

Comparative Performance Data

The following table summarizes the expected performance metrics based on tryptamine derivative validation standards.

| Parameter | Method A: HPLC-PDA | Method B: LC-MS/MS | Comparison Insight |

| Linearity Range | 1.0 – 100 µg/mL | 0.5 – 500 ng/mL | MS is ~1000x more sensitive but saturates quickly.[1][2] |

| LOD (Limit of Detection) | ~0.1 µg/mL | ~0.05 ng/mL | MS is essential for PK studies; UV is insufficient for plasma. |

| Precision (RSD) | < 1.0% | < 5.0% | UV is more reproducible; MS suffers from ionization variability. |

| Specificity | Moderate (Co-elution risk) | High (Mass filtration) | Critical: Only MS can distinguish the target from non-UV absorbing impurities. |

| Matrix Effect | Negligible | High (Ion Suppression) | Cross-validation requires checking MS results against UV in neat solvent to calculate suppression factors. |

Troubleshooting: The Isomer Trap

A common failure mode in validating this assay is the misidentification of the 1-Benzyl vs. N-Benzyl isomer.[1][2]

-

1-Benzyltryptamine: Benzyl on the Indole N. Very stable.[1][2]

-

N-Benzyltryptamine: Benzyl on the Amine N. Secondary amine.[1][2]

Differentiation Strategy:

-

Fragmentation: In MS/MS, N-benzyltryptamine often yields a dominant fragment at m/z 160 (Indole-ethyl cation) by losing the benzylamine group.[1][2] 1-Benzyltryptamine yields a dominant m/z 91 (Benzyl) because the indole-benzyl bond is cleaved.[1][2]

-

Retention Time: On a C18 column, 1-Benzyltryptamine (tertiary-like aromatic system) generally elutes later than N-Benzyltryptamine due to the exposed secondary amine on the latter reducing lipophilicity slightly.[1][2]

Caption: MS/MS decision tree for distinguishing 1-benzyl from N-benzyl isomers.

References

-

BenchChem. (2025).[2][10] Navigating the Analytical Maze: A Comparative Guide to the Cross-Validation of Methods for 5-Propyltryptamine and Its Analogs. Retrieved from

-

National Institutes of Health (NIH). (2025).[2][7] Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Retrieved from

-

Creative Proteomics. (2025).[2] Comprehensive Tryptamine Analysis with LC-MS. Retrieved from

-

Agilent Technologies. (2010).[2] Determination of Pharmaceuticals in Water by SPE and LC/MS/MS. Application Note. Retrieved from

-

Wikipedia. (2024).[2] N-Benzyltryptamine Properties and Pharmacology. (Used for comparative isomer data). Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. N-Benzyltryptamine - Wikipedia [en.wikipedia.org]

- 3. spectrabase.com [spectrabase.com]

- 4. (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine Supplier [benchchem.com]

- 5. Comprehensive Tryptamine Analysis with LC-MS -Creative Proteomics - Creative Proteomics [creative-proteomics.com]

- 6. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comparative Guide to the Synthesis of 2-(1-Benzyl-1H-indol-3-yl)ethanamine Hydrochloride

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride, a tryptamine derivative, serves as a crucial building block for a variety of pharmacologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, supported by experimental data and field-proven insights to inform your selection of the most appropriate route for your research and development needs.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, such as 2-(1-Benzyl-1H-indol-3-yl)ethanamine, are of significant interest. The benzyl protection on the indole nitrogen enhances lipophilicity and can modulate biological activity. The ethanamine side chain is a common feature in many neurotransmitters and psychoactive compounds, making this molecule a valuable precursor for a diverse range of therapeutic agents. The hydrochloride salt form is often preferred to improve solubility and handling of the parent amine.[1]

This guide will dissect and compare three principal synthetic strategies:

-

The Fischer Indole Synthesis Route: A classic and versatile method for constructing the indole core.

-

Reductive Amination of an Indole-3-acetaldehyde Intermediate: A convergent approach that builds the side chain onto a pre-formed indole.

-

Direct N-Benzylation of Tryptamine: A straightforward approach utilizing a commercially available starting material.

Each method will be evaluated based on its efficiency, scalability, cost-effectiveness, and impurity profile, providing you with the critical information needed to make an informed decision.

Method 1: The Fischer Indole Synthesis Route

The Fischer indole synthesis is a robust and time-tested method for the formation of the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[2] This multi-step approach offers flexibility in introducing substituents on the indole core.

Causality Behind Experimental Choices

This pathway commences with the synthesis of a protected aminobutyraldehyde equivalent, which then undergoes the key Fischer cyclization with N-benzyl-N-phenylhydrazine. The choice of a phthalimide protecting group for the amine is strategic, as it is stable under the acidic conditions of the Fischer synthesis and can be cleanly removed in a subsequent step.

Experimental Protocol

Step 1: Synthesis of N-(4,4-Diethoxybutyl)phthalimide

-

To a solution of 4-aminobutyraldehyde diethyl acetal in a suitable solvent such as toluene, add phthalic anhydride.

-

Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Cool the reaction mixture and purify the product by column chromatography or recrystallization to yield N-(4,4-diethoxybutyl)phthalimide.

Step 2: Fischer Indole Synthesis

-

Prepare N-benzyl-N-phenylhydrazine by reacting phenylhydrazine with benzyl bromide in the presence of a base.

-

In a separate flask, hydrolyze N-(4,4-diethoxybutyl)phthalimide under acidic conditions to generate the corresponding aldehyde in situ.

-

Combine the N-benzyl-N-phenylhydrazine and the aldehyde in a suitable solvent, such as acetic acid or a mixture of ethanol and hydrochloric acid.

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a base.

-

Extract the product, 2-(1-benzyl-1H-indol-3-yl)ethyl)isoindoline-1,3-dione, with an organic solvent and purify by column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the phthalimide-protected intermediate in ethanol or methanol.

-

Add hydrazine hydrate and heat the mixture to reflux. A white precipitate of phthalhydrazide will form.[3]

-

Cool the mixture and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the free amine, 2-(1-benzyl-1H-indol-3-yl)ethanamine.

-

Dissolve the free amine in a suitable solvent like diethyl ether or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Visualization of the Fischer Indole Synthesis Pathway

Caption: Synthetic pathway via Fischer Indole Synthesis.

Method 2: Reductive Amination of (1-Benzyl-1H-indol-3-yl)acetaldehyde

This synthetic route involves the initial preparation of the key intermediate, (1-benzyl-1H-indol-3-yl)acetaldehyde, followed by its conversion to the target amine via reductive amination. This approach is often favored for its convergent nature.

Causality Behind Experimental Choices

The synthesis begins with the N-benzylation of indole-3-acetaldehyde. However, indole-3-acetaldehyde is known to be unstable. A more practical approach is to start with a more stable precursor like indole-3-acetic acid. Conversion of the carboxylic acid to the aldehyde can be achieved through various methods, including reduction to the alcohol followed by oxidation, or direct reduction of an activated carboxylic acid derivative. Reductive amination with ammonia or an ammonia equivalent, followed by reduction of the in-situ formed imine, provides the desired primary amine.[4]

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

-

To a solution of indole-3-carbaldehyde in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride at 0 °C.

-

After stirring for a short period, add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 1-benzyl-1H-indole-3-carbaldehyde.

Step 2: Homologation to (1-Benzyl-1H-indol-3-yl)acetaldehyde

-

One common method for this one-carbon homologation is the Wittig reaction. React 1-benzyl-1H-indole-3-carbaldehyde with methoxymethyl)triphenylphosphonium chloride in the presence of a strong base to form the enol ether.

-

Hydrolyze the enol ether under acidic conditions to yield (1-benzyl-1H-indol-3-yl)acetaldehyde.

Step 3: Reductive Amination and Salt Formation

-

Dissolve the (1-benzyl-1H-indol-3-yl)acetaldehyde in a suitable solvent like methanol.

-

Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.

-

After stirring to form the imine intermediate, add a reducing agent such as sodium borohydride or sodium cyanoborohydride portion-wise at a low temperature.[5]

-

Monitor the reaction by TLC. Upon completion, quench the reaction and work up to isolate the free amine.

-

Form the hydrochloride salt as described in Method 1.

Visualization of the Reductive Amination Pathway

Caption: Synthetic pathway via Reductive Amination.

Method 3: Direct N-Benzylation of Tryptamine

This is arguably the most direct and atom-economical approach, provided that tryptamine is readily available and cost-effective. The key challenge in this method is achieving selective N-benzylation at the indole nitrogen without significant alkylation of the more nucleophilic primary amine of the side chain.

Causality Behind Experimental Choices

To achieve selective N-benzylation of the indole, the primary amine of the tryptamine side chain must first be protected. Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are suitable for this purpose. Once the side-chain amine is protected, the indole nitrogen can be deprotonated with a strong base and subsequently alkylated with benzyl bromide. The final step involves the deprotection of the side-chain amine and formation of the hydrochloride salt.

Experimental Protocol

Step 1: Protection of Tryptamine

-

Dissolve tryptamine in a suitable solvent system, such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide.

-

Add di-tert-butyl dicarbonate (Boc-anhydride) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work up the reaction to isolate the N-Boc protected tryptamine.

Step 2: N-Benzylation of Protected Tryptamine

-

Dissolve the N-Boc protected tryptamine in a polar aprotic solvent like DMF or THF.

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride, portion-wise.

-

After the evolution of hydrogen gas ceases, add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with water and extract the product.

-

Purify the N-Boc-N-benzyl-tryptamine by column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the protected intermediate in a suitable solvent, such as dichloromethane or ethyl acetate.

-

Add a strong acid, such as trifluoroacetic acid or a solution of hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Evaporate the solvent and excess acid under reduced pressure.

-

The residue is the hydrochloride salt of the target compound. It can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.[6]

Visualization of the Direct N-Benzylation Pathway

Caption: Synthetic pathway via Direct N-Benzylation.

Comparative Analysis of Synthesis Methods

| Parameter | Fischer Indole Synthesis | Reductive Amination | Direct N-Benzylation of Tryptamine |

| Overall Yield | Moderate to Good | Moderate | Good to Excellent |

| Number of Steps | 3-4 steps | 3-4 steps | 3 steps |

| Scalability | Can be challenging due to the nature of the Fischer reaction and purification of intermediates. | Generally scalable, but the stability of the acetaldehyde intermediate can be a concern. | Highly scalable, especially with optimized protection/deprotection steps. |

| Cost of Starting Materials | Can be cost-effective if starting from simple precursors. | Cost depends on the availability and stability of indole-3-acetaldehyde or its precursors. | Can be cost-effective if tryptamine is readily available at a low price. |

| Key Challenges | Harsh acidic conditions, potential for side reactions, and purification of intermediates. | Instability of the indole-3-acetaldehyde intermediate, potential for over-alkylation in the reductive amination step. | Achieving selective N-benzylation of the indole nitrogen over the side-chain amine requires a protection/deprotection sequence. |

| Impurity Profile | Potential for regioisomers and byproducts from the Fischer cyclization. | Impurities from the homologation step and potential for secondary and tertiary amine formation. | Potential for incomplete protection or deprotection, and side-chain benzylation if protection is not robust. |

Conclusion and Recommendations

The choice of the optimal synthetic route for 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride is contingent upon the specific requirements of the project, including scale, budget, and available expertise.

-